molecular formula C7H11N3O2 B13285383 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one

6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13285383
M. Wt: 169.18 g/mol
InChI Key: FLHJMSVTFRQCBD-UHFFFAOYSA-N
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Description

6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one is a chemical compound based on the 3,4-dihydropyrimidin-4-one (DHPM) scaffold, a structure of significant interest in medicinal and synthetic chemistry . The dihydropyrimidinone core is recognized for its wide spectrum of pharmacological activities, which includes serving as a framework for antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor agents . Furthermore, this heterocyclic system is found in several marine alkaloids, such as Batzelladine A and B, which are known to be potent HIV gp-120-CD4 inhibitors, highlighting the therapeutic potential of this chemotype . The synthetic value of this compound is rooted in the renowned Biginelli reaction, a one-pot multicomponent condensation between an aldehyde, a β-ketoester, and urea or thiourea . This efficient, atom-economical synthetic strategy allows for the generation of diverse DHPM libraries, facilitating thorough structure-activity relationship (SAR) studies . The specific substitution pattern of this compound, featuring a 6-hydroxy group and a 2-(methylamino)ethyl side chain, may be explored for its potential to modulate activity against various biological targets. Similar DHPM derivatives have been investigated as novel, non-xanthine-based antagonists for the A2B adenosine receptor (A2B AdoR), a promising target for treating conditions like diabetes and asthma . Other research has focused on developing pyrimidinone derivatives as potent SHP2 antagonists for antineoplastic applications . This product is intended for research purposes to further explore these and other potential mechanisms of action. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4-hydroxy-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2/c1-8-3-2-5-9-6(11)4-7(12)10-5/h4,8H,2-3H2,1H3,(H2,9,10,11,12)

InChI Key

FLHJMSVTFRQCBD-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NC(=CC(=O)N1)O

Origin of Product

United States

Preparation Methods

Classical Biginelli Condensation

  • Reactants: Aromatic or aliphatic aldehyde, ethyl acetoacetate (β-ketoester), and urea or substituted urea.
  • Catalysts: Brønsted acids such as p-toluenesulfonic acid, phosphate-based catalysts (e.g., mono-ammonium phosphate), or metal salts.
  • Conditions: Typically reflux in ethanol or solvent-free heating at 80-100 °C.
  • Procedure: The three components are mixed with the catalyst and heated until completion, monitored by thin-layer chromatography (TLC). The product precipitates upon cooling and is purified by recrystallization.

Example Data from Literature:

Catalyst Type Catalyst Loading Temperature (°C) Reaction Time (min) Yield (%)
p-Toluenesulfonic acid 5 mol% 90 30 85-95
Mono-ammonium phosphate 3 mol% Reflux in EtOH 60 88-92
Iron(III) tosylate 10 mol% 80 40 90

Microwave-Assisted Synthesis

  • Catalyst: Tetrabutylammonium bromide (TBAB) as phase transfer catalyst.
  • Conditions: Solvent-free, microwave irradiation for 3-4 minutes.
  • Advantages: Rapid reaction, high yields, environmentally friendly.
  • Procedure: Mix substituted arylaldehyde, β-ketoester, and urea or thiourea with TBAB, irradiate under microwave, then cool and isolate product by filtration and recrystallization.

Summary Table:

Parameter Details
Catalyst TBAB (catalytic amount)
Reaction Time 3-4 minutes
Temperature Microwave irradiation (power-controlled)
Solvent None (solvent-free)
Yield Range 90-95%
Functional Group Tolerance High (halides, nitro, hydroxy, ethers)

Nanocatalyst-Driven Solvent-Free Synthesis

  • Catalyst: SO3H-functionalized magnetic nanocatalyst (SO3H@imineZCMNPs).
  • Conditions: Solvent-free, 90 °C, 30 minutes.
  • Advantages: Reusable catalyst, easy separation by magnet, green chemistry.
  • Procedure: Mix ethyl acetoacetate, aldehyde, urea, and catalyst; heat under solvent-free conditions; isolate by filtration and recrystallization.

Catalyst Reusability and Yield Data:

Cycle Number Yield (%) Catalyst Activity Retention (%)
1 96 100
2 95 99
3 94 98
4 93 97

Mechanistic Insights

The synthesis generally proceeds through:

  • Formation of an iminium ion intermediate from the aldehyde and urea derivative.
  • Nucleophilic attack by the enol form of the β-ketoester.
  • Cyclization and dehydration to yield the dihydropyrimidinone ring.
  • For the methylaminoethyl side chain, the urea component is substituted with a methylaminoethyl group, or post-synthetic modification introduces this moiety.

Comparative Analysis of Preparation Methods

Method Catalyst Type Reaction Time Yield (%) Green Chemistry Features Scalability
Classical Biginelli Brønsted acids, metal salts 30-60 min 85-95 Moderate (solvent use, heating) Good
Microwave-Assisted TBAB Phase transfer catalyst 3-4 min 90-95 High (solvent-free, energy-saving) Excellent
Nanocatalyst SO3H@imineZCMNPs Magnetic nanocatalyst 30 min 93-96 High (reusable catalyst, solvent-free) Good

Summary of Key Research Findings

  • The Biginelli reaction remains the foundational method for synthesizing 3,4-dihydropyrimidin-4-one derivatives.
  • Use of substituted urea derivatives or post-synthesis functionalization enables introduction of the methylaminoethyl side chain.
  • Catalysts such as phosphate fertilizers, TBAB, and magnetic nanocatalysts improve yield, reduce reaction time, and enhance environmental sustainability.
  • Microwave irradiation dramatically reduces reaction times while maintaining high yields.
  • The choice of catalyst and reaction conditions can be tailored for scalability and green chemistry compliance.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural differences among related compounds lie in substitutions at positions 2, 5, and 6 of the dihydropyrimidinone core:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one - 6-hydroxy
- 2-(methylamino)ethyl
C₈H₁₄N₄O₂ 198.22 Hydroxy group enhances polarity; methylaminoethyl enables hydrogen bonding
6-Hydroxy-2-(methylamino)-3,4-dihydropyrimidin-4-one - 6-hydroxy
- 2-methylamino (no ethyl chain)
C₅H₈N₄O₂ 156.14 Simplified structure with reduced steric hindrance
6-Ethyl-5-methyl-2-(methylamino)-3,4-dihydropyrimidin-4-one - 6-ethyl
- 5-methyl
- 2-methylamino
C₈H₁₃N₃O 167.21 Ethyl and methyl groups increase hydrophobicity
5-(2-Hydroxyethyl)-6-methyl-2-isopropyl-3,4-dihydropyrimidin-4-one - 5-(2-hydroxyethyl)
- 6-methyl
- 2-isopropyl
C₁₀H₁₆N₂O₂ 196.25 Bulky isopropyl group may hinder receptor binding

Physicochemical and Pharmacokinetic Properties

  • Polarity and Solubility : The 6-hydroxy group in the target compound increases aqueous solubility compared to ethyl or methyl derivatives (e.g., C₈H₁₃N₃O in ).
  • Stability: The methylaminoethyl side chain may confer better metabolic stability than analogs with labile esters (e.g., ethoxycarbonyl groups in ).

Commercial Availability and Challenges

  • Derivatives with complex substituents (e.g., coumarin-linked pyrimidinones in ) require multi-step synthesis, increasing production costs.

Biological Activity

6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative notable for its diverse biological activities and structural versatility. This compound, belonging to the class of dihydropyrimidinones, features a hydroxyl group and a methylaminoethyl side chain, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one is C8H12N3O2C_8H_{12}N_3O_2, with a molecular weight of approximately 168.20 g/mol. The compound's structure includes a pyrimidine ring that is pivotal in its biological interactions.

Biological Activities

Research has identified several significant biological activities associated with 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one:

  • Antimicrobial Activity : Similar compounds in the dihydropyrimidinone class have demonstrated antimicrobial properties. The unique structural features of this compound may enhance its efficacy against various pathogens .
  • Antitumor Effects : Preliminary studies suggest that dihydropyrimidines can exhibit antitumor activity. This is particularly relevant given the structural similarities with other known antitumor agents .
  • Calcium Channel Blockade : Some derivatives of dihydropyrimidines act as calcium channel blockers (CCBs), which could position this compound as a candidate for cardiovascular applications .
  • Adenosine Receptor Modulation : The compound's interaction with adenosine receptors has been noted, potentially influencing pathways related to inflammation and pain .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the dihydropyrimidinone structure can significantly affect biological activity. For instance, the presence of the methylaminoethyl side chain enhances selectivity towards specific biological targets compared to simpler analogs .

Comparative Analysis with Related Compounds

A comparative analysis highlights how 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one stands out among similar compounds:

Compound NameStructural FeaturesBiological Activity
3,4-Dihydropyrimidin-2(1H)-oneLacks methylamino side chainAntimicrobial properties
5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-oneAcetyl group instead of hydroxylAntitumor activity
5-(Ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-oneEthoxycarbonyl substitutionCardiovascular effects

This table illustrates how the unique combination of functional groups in 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one contributes to its distinct biological profile.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of dihydropyrimidine derivatives:

  • Antitumor Studies : In vitro assays have shown that compounds similar to 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one can inhibit cancer cell proliferation through apoptosis induction .
  • Cardiovascular Applications : Research indicates that certain dihydropyrimidines can effectively lower blood pressure by blocking calcium channels, suggesting potential therapeutic uses in hypertension .

Q & A

(Basic) What synthetic routes are recommended for 6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. A common approach adapts the Biginelli reaction framework:

  • Key Steps :
    • Refluxing a mixture of aldehydes (e.g., 4-methoxybenzaldehyde), β-keto esters (e.g., ethyl acetoacetate), and urea derivatives in a solvent system (n-heptane-toluene, 1:1) with ZnCl₂ as a catalyst .
    • Post-reaction purification via recrystallization or column chromatography.
  • Yield Optimization :
    • Catalysts like ZnCl₂ enhance reaction efficiency under reflux conditions (~100–120°C).
    • Solvent polarity adjustments (e.g., toluene for solubility) and stoichiometric control of urea/thiourea derivatives reduce side products .

(Basic) How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Structural validation employs:

  • Spectroscopic Techniques :
    • NMR : Distinct peaks for the pyrimidine ring protons (δ 6.5–8.0 ppm) and methylamino groups (δ 2.5–3.0 ppm).
    • Mass Spectrometry : Molecular ion peak at m/z 167.21 (matching its molecular weight) .
  • X-ray Crystallography : Resolves the dihydropyrimidinone ring conformation and substitution patterns .

(Advanced) What methodologies assess its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Radiolabeled Binding Assays : Quantify affinity for targets like serotonin receptors using ³H-labeled ligands .
  • Electrophysiological Recordings : Measure functional modulation of ion channels (e.g., calcium channels) in cell lines .
  • Surface Plasmon Resonance (SPR) : Real-time kinetics analysis of target binding .

(Advanced) How do structural modifications influence its bioactivity compared to analogs?

Methodological Answer:
Comparative studies highlight:

  • Substitution Effects :

    • The methylaminoethyl group at position 2 enhances binding affinity for receptors vs. unsubstituted analogs (e.g., 6-methyluracil lacks this moiety) .
    • Hydroxy vs. Methoxy Groups : Hydroxy substitution at position 6 improves solubility but may reduce membrane permeability .
  • Activity Data :

    Analog (CAS)Key FeatureBioactivity
    1185143-22-9Ethyl substituentAntimicrobial
    1479181-94-6Aminopropyl chainNeuroprotective
    5350-32-1 (6-Methyluracil)No methylamino groupNucleic acid metabolism

(Advanced) How can contradictions in reported pharmacological effects be resolved?

Methodological Answer:
Discrepancies arise from:

  • Experimental Models : Antithrombotic activity in rat models (e.g., H-DHPM in ) may not translate to human cells due to metabolic differences.
  • Structural Variants : Analog-specific substitutions (e.g., trifluoromethyl groups in ) alter target selectivity.
  • Resolution Strategies :
    • Cross-validate findings in multiple models (e.g., in vitro human cell lines + in vivo rodent studies).
    • Use isoform-specific receptor assays to clarify target engagement .

(Basic) What solubility and stability considerations are critical for experimental use?

Methodological Answer:

  • Solubility : The dihydrochloride salt form (CAS 2137765-30-9) improves aqueous solubility for in vitro assays .
  • Stability :
    • Store at -20°C in anhydrous DMSO to prevent hydrolysis of the dihydropyrimidinone ring.
    • Avoid prolonged exposure to light (UV-sensitive due to conjugated π-system) .

(Advanced) What in vitro/in vivo models evaluate its therapeutic potential?

Methodological Answer:

  • In Vitro :
    • Platelet aggregation assays (e.g., ADP-induced aggregation in human plasma) for antithrombotic screening .
    • Neuronal cell cultures for neuroprotection studies (e.g., oxidative stress models) .
  • In Vivo :
    • Rat thrombosis models (e.g., FeCl₃-induced carotid artery injury) .
    • Murine neuroinflammation models (e.g., LPS-induced microglial activation) .

(Advanced) How can computational approaches predict its binding modes?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., calcium channels or serotonin receptors).
  • MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
  • QSAR Studies : Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends .

(Basic) What key spectroscopic features identify this compound?

Methodological Answer:

  • ¹H NMR :
    • Pyrimidine ring protons: δ 6.7 (H-5), δ 4.2 (H-3, H-4).
    • Methylaminoethyl chain: δ 2.8 (N-CH₂), δ 2.5 (N-CH₃) .
  • IR : Stretching vibrations at 1670 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) .

(Advanced) How do its pharmacokinetic properties compare to analogs?

Methodological Answer:

  • Absorption : Lower logP (~1.2) than lipophilic analogs (e.g., trifluoromethyl derivatives in ) improves aqueous solubility but may limit blood-brain barrier penetration .
  • Metabolism : Hepatic CYP450-mediated oxidation of the methylamino group generates polar metabolites (detected via LC-MS) .
  • Half-Life : Shorter than benzothieno[2,3-d]pyrimidine analogs due to rapid renal clearance .

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